
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride
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Overview
Description
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction between o-phenylenediamine and carboxylic acids or their derivatives . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Key Functional Groups and Structural Features
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Benzodiazole Ring : A fused bicyclic structure with two nitrogen atoms, contributing to aromatic stability and potential sites for electrophilic substitution.
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Ethanone Moiety : A carbonyl group (C=O) that undergoes nucleophilic addition and reduction reactions.
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Hydrochloride Salt : Enhances aqueous solubility but does not directly participate in core reactivity.
Nucleophilic Addition to the Carbonyl Group
The ethanone’s carbonyl group reacts with nucleophiles (e.g., alcohols, amines, hydrazines) to form derivatives. For example:
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Hydrazone Formation : Reaction with hydrazine (NH₂NH₂) in ethanol produces a hydrazone derivative.
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Amino Alcohol Formation : Addition of ammonia or primary amines yields imine intermediates, which can further react.
Reduction of the Carbonyl Group
Reduction of the ethanone carbonyl to a hydroxyl or amine group:
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Alcohol Formation : Sodium borohydride (NaBH₄) in THF reduces the ketone to 1-(1H-1,3-benzodiazol-5-yl)ethanol hydrochloride.
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Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a primary amine (ethanamine).
Electrophilic Substitution on the Benzodiazole Ring
The aromatic benzodiazole ring undergoes electrophilic substitution at positions ortho or para to the ethanone substituent. Reactions include:
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Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups.
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Halogenation : Bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid (e.g., FeCl₃) adds halogens.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solution to release the protonated benzodiazole, which can act as a weak acid:
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Protonation/Deprotonation : Deprotonation of the secondary amine in the benzodiazole ring is possible under basic conditions.
Reaction Data Table
Considerations for Reaction Optimization
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Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol, water) favor acid-base reactions.
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Catalysts : Lewis acids (e.g., AlCl₃) may accelerate electrophilic substitution, while bases (e.g., NaNH₂) facilitate deprotonation.
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Stability : The benzodiazole ring’s aromaticity and electron-withdrawing ethanone group stabilize intermediates, reducing side reactions.
Scientific Research Applications
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit tubulin polymerization, leading to disruption of microtubule function and cell division . The specific molecular targets and pathways depend on the particular biological activity being studied.
Comparison with Similar Compounds
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be compared with other benzimidazole derivatives:
1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but contains an amine group instead of a ketone group.
1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-one: This derivative has a benzyl group attached to the nitrogen atom of the benzimidazole ring.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Biological Activity
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol. It is a derivative of benzimidazole, which is recognized for its diverse biological activities. This compound's structure includes a benzodiazole ring linked to an ethanone moiety, making it a significant scaffold in medicinal chemistry and drug design.
The compound's hydrochloride form enhances its solubility in water, facilitating reactions in biological environments. The carbonyl group present in the ethanone structure is reactive and can participate in nucleophilic addition reactions with various biological molecules.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to exert cytotoxic effects on human cancer xenografts in vivo, demonstrating potential as an anticancer agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. For example, it has shown promising inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of substituents on the benzodiazole ring significantly influences its biological activity. For instance, modifications at specific positions on the ring can enhance enzyme inhibitory potency or alter the compound's selectivity towards different biological targets.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
Compound Name | Molecular Formula | Key Features |
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This compound | C9H9ClN2O | Anticancer activity; FGFR inhibition |
2-(1H-Benzimidazol-2-yl)ethanol hydrochloride | C9H12ClN3 | Exhibits sedative and anxiolytic properties |
2-(4-Methylbenzimidazol-2-yl)ethanol hydrochloride | C10H12ClN3 | Known for antifungal activity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Enzyme Inhibition Assays : The compound was tested against FGFRs, revealing an IC50 value of approximately 15 nM for enzyme inhibition, which suggests strong potential for therapeutic applications in cancer treatment .
- Safety and Toxicology : Initial safety assessments indicate that the compound has a favorable toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses .
Properties
Molecular Formula |
C9H9ClN2O |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(3H-benzimidazol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6(12)7-2-3-8-9(4-7)11-5-10-8;/h2-5H,1H3,(H,10,11);1H |
InChI Key |
GBGGLZVJOQOWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CN2.Cl |
Origin of Product |
United States |
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